5-(Piperazin-1-yl)thiophene-2-carboxylic acid
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Overview
Description
5-(Piperazin-1-yl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a piperazine group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)thiophene-2-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with piperazine under specific conditions. One common method includes the use of a condensation reaction where thiophene-2-carboxylic acid is reacted with piperazine in the presence of a suitable condensing agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-yl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The piperazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Piperazin-1-yl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the piperazine group, making it less versatile in terms of chemical reactivity.
5-(Piperazin-1-yl)methylthiophene-2-carboxylic acid: Similar structure but with a methyl group, which can affect its chemical properties and reactivity.
Uniqueness
5-(Piperazin-1-yl)thiophene-2-carboxylic acid is unique due to the presence of both the piperazine and carboxylic acid groups, which provide a combination of reactivity and potential biological activity not found in simpler thiophene derivatives .
Properties
Molecular Formula |
C9H12N2O2S |
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Molecular Weight |
212.27 g/mol |
IUPAC Name |
5-piperazin-1-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2S/c12-9(13)7-1-2-8(14-7)11-5-3-10-4-6-11/h1-2,10H,3-6H2,(H,12,13) |
InChI Key |
UGVBSUWDVVJPFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
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